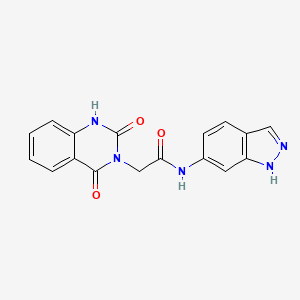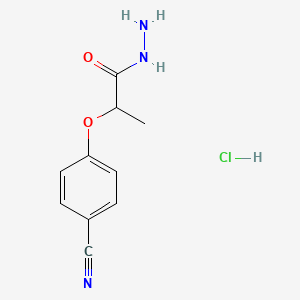
4-氟-N-((5-(4-甲氧基苯基)异恶唑-3-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
科学研究应用
4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
Target of Action
The compound “4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” belongs to the family of isoxazole derivatives . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been reported to show prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . .
Mode of Action
The mode of action of isoxazole derivatives can vary depending on the specific compound and its substitutions . The compound’s interaction with its targets can lead to various changes, such as inhibition or activation of certain biochemical processes.
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways due to their wide range of biological activities The affected pathways and their downstream effects can vary greatly depending on the specific compound and its targets
Result of Action
The molecular and cellular effects of a compound’s action can vary greatly depending on its targets and mode of action. Isoxazole derivatives have been reported to have various effects due to their wide range of biological activities . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of Isoxazole Ring: : The isoxazole ring can be synthesized via a cyclization reaction involving hydroximinoyl chlorides and alkynes. For example, Jeong et al. (2014) reported the synthesis of fluoroisoxazoles using a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
-
Introduction of Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a substitution reaction, where a suitable methoxyphenyl precursor reacts with the isoxazole intermediate.
-
Formation of Benzamide Moiety: : The final step involves the formation of the benzamide moiety through an amide coupling reaction. This can be achieved by reacting the isoxazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
相似化合物的比较
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
Comparison
Compared to similar compounds, 4-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of the fluorine atom and the isoxazole ring. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
IUPAC Name |
4-fluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-8-4-12(5-9-16)17-10-15(21-24-17)11-20-18(22)13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLJOJFENXWHJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2367533.png)
![N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2367534.png)
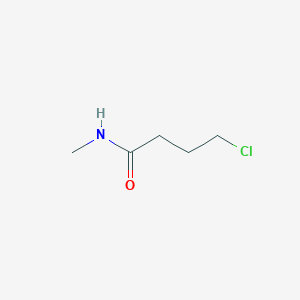
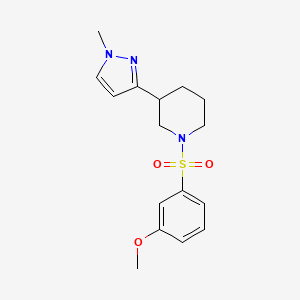
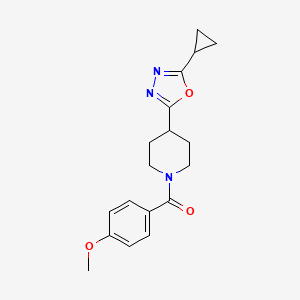
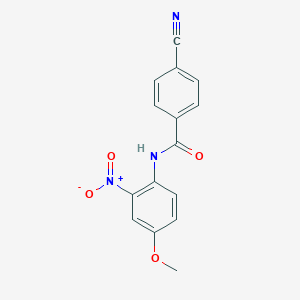
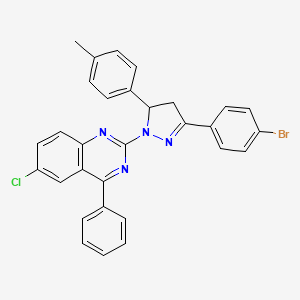
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2367543.png)
![4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2367544.png)
